molecular formula C16H26Cl3N3O B1682055 UAMC 00039 dihydrochloride CAS No. 697797-51-6

UAMC 00039 dihydrochloride

Cat. No. B1682055
CAS RN: 697797-51-6
M. Wt: 382.8 g/mol
InChI Key: IWXMOQGMIWZNPR-CKUXDGONSA-N
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Description

UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II) with an IC50 value of 0.48 nM . It exhibits selectivity for DPP-II against DPP-9, DPP-8, and DPP-IV .


Molecular Structure Analysis

The chemical name of UAMC 00039 dihydrochloride is (2 S )-2-Amino-4- [ [ (4-chlorophenyl)methyl]amino]-1- (1-piperidinyl)-1-butanone dihydrochloride . Its molecular weight is 382.76 .


Chemical Reactions Analysis

UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II) with an IC50 value of 0.48 nM . It exhibits selectivity for DPP-II against DPP-9, DPP-8, and DPP-IV .


Physical And Chemical Properties Analysis

UAMC 00039 dihydrochloride has a molecular weight of 382.76 . It is soluble to 100 mM in water and to 100 mM in DMSO .

Scientific Research Applications

Dipeptidyl Peptidase II (DPP-II) Inhibition

UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II), with an IC50 value of 0.48 nM . DPP-II is an enzyme that plays a role in the breakdown of certain proteins in the body. Inhibiting this enzyme could have potential implications in the treatment of diseases where protein accumulation is a problem.

Selectivity Against Other Dipeptidyl Peptidases

The compound exhibits selectivity for DPP-II against DPP-9, DPP-8, and DPP-IV, with IC50 values of 78.6, 142, and 165 μM, respectively . This means that it primarily inhibits DPP-II and has less effect on these other enzymes. This selectivity could be beneficial in research and therapeutic applications where specific inhibition of DPP-II is desired.

Oral Availability

UAMC 00039 dihydrochloride is orally available . This means it can be administered orally, which is often more convenient and less invasive than other methods of administration. This property could make it a more attractive candidate for use in research and potential therapeutic applications.

Safety and Hazards

The safety data sheet for UAMC 00039 dihydrochloride indicates that it is classified for acute toxicity, oral (Category 4) according to 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXMOQGMIWZNPR-CKUXDGONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UAMC 00039 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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